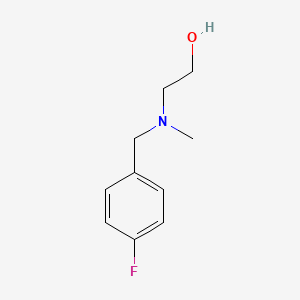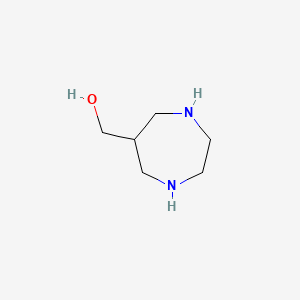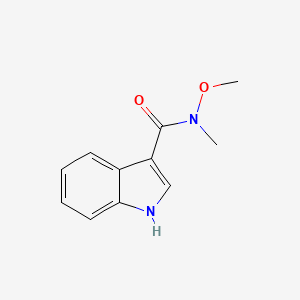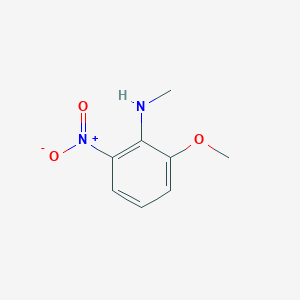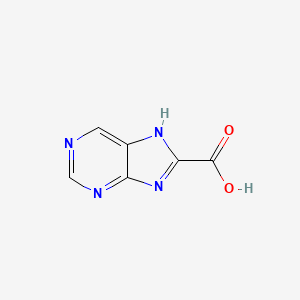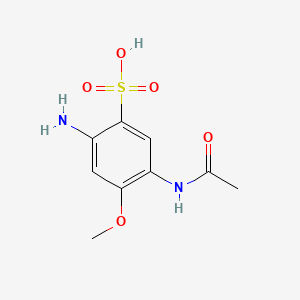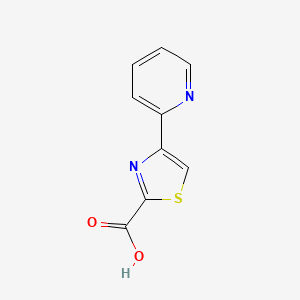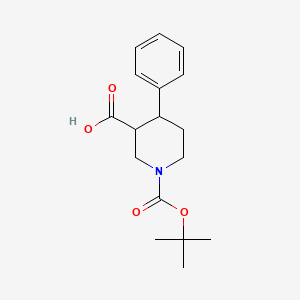
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Overview
Description
The compound “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” is a type of organic compound . It is a derivative of piperidine, which is a heterocyclic organic compound. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Synthesis Analysis
The synthesis of compounds like “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” often involves the use of the Boc group as a protecting group . The Boc group can be introduced to the molecule through reaction with di-tert-butyl dicarbonate under basic conditions . The Boc group can then be removed through treatment with acid, such as trifluoroacetic acid (TFA), to reveal the protected functional group .Molecular Structure Analysis
The molecular structure of “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” includes a piperidine ring, a phenyl group, and a carboxylic acid group . The Boc group is attached to the nitrogen atom of the piperidine ring .Chemical Reactions Analysis
The Boc group in “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” can be selectively removed through treatment with acid . This deprotection reaction is a key step in the synthesis of peptides and other organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” include its molecular weight, density, boiling point, melting point, and flash point . It is a solid at room temperature .Scientific Research Applications
Chemical Synthesis
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid and related compounds have been extensively used in chemical synthesis. For example, a tert-butoxycarbonylation reagent, BBDI, is employed for chemoselective reactions under mild conditions, specifically for acidic proton-containing substrates like phenols and amines ((Saito, Ouchi, & Takahata, 2006)). Similarly, N-tert-butoxycarbonyl-(α-phenyl)aminomethylphenoxyacetic acid is utilized in solid-phase synthesis of peptide α-carboxamides, showcasing stability and high yield in specific reactions ((Gaehde & Matsueda, 2009)).
Drug Synthesis and Antibacterial Agents
In drug synthesis, these compounds serve as crucial intermediates. For instance, the synthesis of various stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a precursor in drug development, has been improved significantly ((Bakonyi et al., 2013)). Additionally, derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid have shown potential as antibacterial agents, with some exhibiting superior activities compared to traditional antibiotics ((Song et al., 2009)).
Development of Anti-Cancer Agents
These compounds are also instrumental in developing new anticancer agents. Functionalized amino acid derivatives synthesized from these compounds have shown promising cytotoxicity against various cancer cell lines, indicating potential in cancer therapy ((Kumar et al., 2009)).
Conformational Studies
Moreover, the crystal structure analysis of related compounds, like O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, contributes to understanding peptide conformation, crucial in designing effective peptides and proteins ((Jankowska et al., 2002)).
Safety And Hazards
Future Directions
The use of Boc-protected amino acids and their derivatives, like “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid”, in the synthesis of peptides and other organic compounds is a well-established practice in organic chemistry . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis and deprotection of Boc-protected compounds .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRXHCZPUWORFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622547 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
CAS RN |
221141-79-3 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

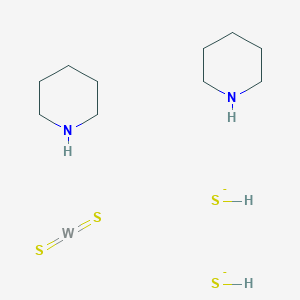
![[2-(Phenoxymethyl)phenyl]methanol](/img/structure/B1612911.png)
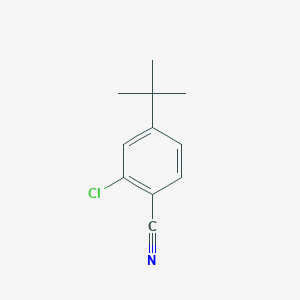
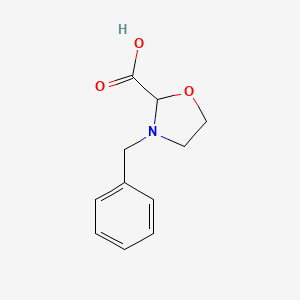
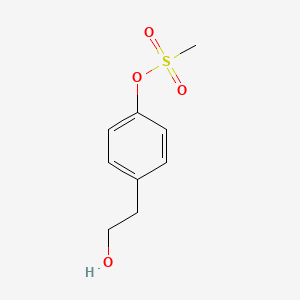
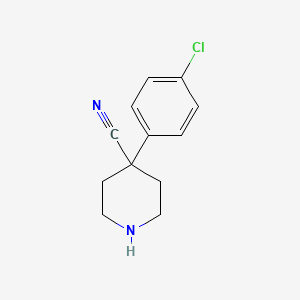
![[Cyclohexyl(hydroxy)methylidene]propanedinitrile](/img/structure/B1612920.png)
